molecular formula C6H3Br2FO2S B1316075 Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate CAS No. 395664-58-1

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Cat. No. B1316075
M. Wt: 317.96 g/mol
InChI Key: CUZHIRPKCADYDJ-UHFFFAOYSA-N
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Description

“Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate” is a chemical compound with the CAS Number: 395664-58-1 . It has a linear formula of C6H3Br2FO2S .


Molecular Structure Analysis

The molecular formula of “Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate” is C6H3Br2FO2S . It has an average mass of 317.958 Da and a monoisotopic mass of 315.820435 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is involved in various chemical syntheses and reactions. For instance, Pomerantz and Turkman (2008) reported an efficient route to 3-fluorothiophene, which included the synthesis of methyl 3-fluorothiophene-2-carboxylate, a closely related compound (Pomerantz & Turkman, 2008). Kobarfard, Kauffman, and Boyko (1999) investigated the synthesis of aminofluorothiophenes, using methyl 3-fluorothiophene-2-carboxylate as an intermediate (Kobarfard et al., 1999).

Antiviral and Antibacterial Agents

In the field of medicinal chemistry, derivatives of thiophene compounds like methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate have been explored for their antiviral and antibacterial properties. Mayhoub et al. (2011) synthesized and tested analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate against yellow fever virus, showcasing the potential of such compounds in antiviral therapies (Mayhoub et al., 2011).

Material Science and Polymer Chemistry

In material science and polymer chemistry, fluorothiophenes are crucial for developing advanced materials. Fei et al. (2015) reported on the synthesis of 3-alkyl-4-fluorothiophenes, which demonstrated increased polymer ionization potential and charge carrier mobilities, highlighting their significance in electronic applications (Fei et al., 2015). Similarly, Kumari et al. (2017) incorporated a fluorothiophene-based molecule into organic solar cells, achieving an unprecedented power conversion efficiency (Kumari et al., 2017).

Crystal Structure Analysis

In crystallography, the structural analysis of related thiophene compounds provides insights into their properties. Tao et al. (2020) conducted a detailed crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate, which is crucial for understandingthe interactions and properties of similar compounds, including methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate (Tao et al., 2020).

Synthesis of Organic Photovoltaic Cells

In the domain of organic electronics, thiophene derivatives are frequently utilized in the synthesis of organic photovoltaic cells. Kim et al. (2014) designed and synthesized a polythiophene derivative, demonstrating its utility in high-performance single and tandem organic photovoltaic cells (Kim et al., 2014).

properties

IUPAC Name

methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZHIRPKCADYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573779
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

CAS RN

395664-58-1
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395664-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Kiryanov - 2002 - search.proquest.com
This dissertation describes the development of synthetic approaches toward a variety of novel liquid crystals containing five-membered S-heterocycles and their fluorinated derivatives. …
Number of citations: 4 search.proquest.com

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